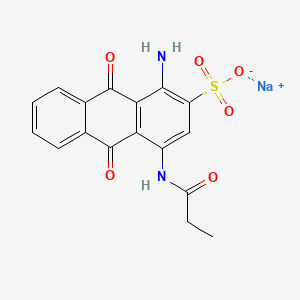
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate is a complex organic compound with a unique structure. It is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with various functional groups including an amino group, a sulphonate group, and a propionylamino group. This compound is known for its diverse applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate typically involves multiple steps. The starting material is often anthracene, which undergoes a series of reactions including sulfonation, nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the introduction of the sodium ion to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also involves rigorous purification steps to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties and applications.
Wissenschaftliche Forschungsanwendungen
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism of action of Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromaminic acid sodium salt: Similar in structure but contains a bromine atom.
Sodium 1-amino-4-((3,5-bis((chloroacetyl)amino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: Contains additional chloroacetyl groups.
Uniqueness
Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-((1-oxopropyl)amino)anthracene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
94349-50-5 |
|---|---|
Molekularformel |
C17H13N2NaO6S |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
sodium;1-amino-9,10-dioxo-4-(propanoylamino)anthracene-2-sulfonate |
InChI |
InChI=1S/C17H14N2O6S.Na/c1-2-12(20)19-10-7-11(26(23,24)25)15(18)14-13(10)16(21)8-5-3-4-6-9(8)17(14)22;/h3-7H,2,18H2,1H3,(H,19,20)(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
JHAHDCPFQOBOIT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



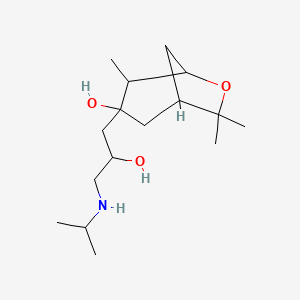
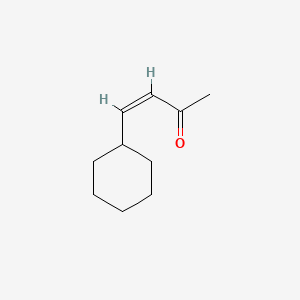
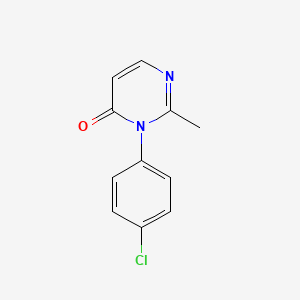
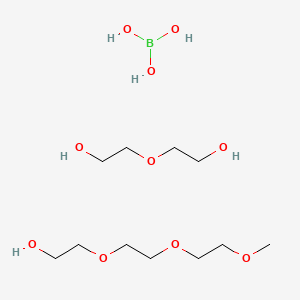

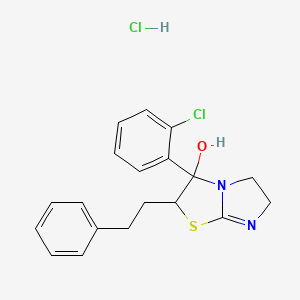
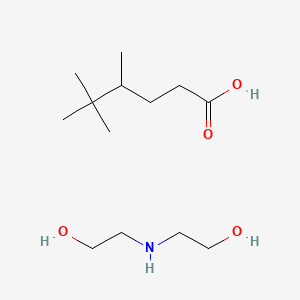

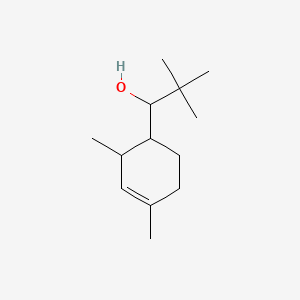


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

